molecular formula C14H21NO B1647084 1-Benzyl-3,5-dimethylpiperidin-4-ol

1-Benzyl-3,5-dimethylpiperidin-4-ol

货号: B1647084
分子量: 219.32 g/mol
InChI 键: UDYDEKZXNWJGHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3,5-dimethylpiperidin-4-ol is a piperidine derivative featuring a benzyl substituent at the 1-position and methyl groups at the 3- and 5-positions, with a hydroxyl group at the 4-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and stereoelectronic effects from the piperidine ring.

属性

分子式

C14H21NO

分子量

219.32 g/mol

IUPAC 名称

1-benzyl-3,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3

InChI 键

UDYDEKZXNWJGHP-UHFFFAOYSA-N

SMILES

CC1CN(CC(C1O)C)CC2=CC=CC=C2

规范 SMILES

CC1CN(CC(C1O)C)CC2=CC=CC=C2

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

1-Benzyl-3,5-dimethylpiperidin-4-amine
  • Structure : Differs by replacing the hydroxyl group at the 4-position with an amine (-NH₂).
  • Molecular Weight : 218.34 g/mol (vs. ~217.34 g/mol for the hydroxyl analog, assuming similar substituents).
(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol
  • Structure : Pyrrolidine ring (5-membered) with diol groups at 3- and 4-positions and a benzyl group at the 1-position.
  • Molecular Weight : 193.24 g/mol.
  • The diol groups improve solubility in polar solvents. Melting point: 95°C .
  • Stereochemical Considerations : The (R,R) configuration highlights the role of stereochemistry in biological activity, a factor relevant to the piperidin-4-ol analog if chiral centers are present.
Spiroisoxazoline and Pyrrolidine Derivatives (YA1, YA2, YA3)
  • YA1 (1-Benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione): Structure: Pyrrolidine ring with dione and benzyl groups. Activity: Demonstrated anticancer effects against human cancer cell lines (e.g., MCF-7 breast cancer) and neuroprotective properties .
  • YA2/YA3: Spiroisoxazoline-pyrrolidine hybrids with ester/carboxylate substituents. Activity: Enhanced selectivity against cancer vs. normal cells due to spirocyclic rigidity and electronic effects .
1-Benzyl-3,3-Dimethyl-5-Methylenepyrrolidine-2,4-Dione
  • Synthesis : Stereoselective reduction using metal borohydrides highlights reactivity differences between dione and hydroxyl-containing analogs .

Physicochemical and Conformational Analysis

  • Ring Puckering :
    • Piperidine rings (6-membered) exhibit chair or boat conformations, while pyrrolidine derivatives (5-membered) adopt envelope or twist conformations. The hydroxyl group in 1-Benzyl-3,5-dimethylpiperidin-4-ol may stabilize specific chair conformations, influencing binding to biological targets .
  • Hydrogen Bonding: The hydroxyl group increases solubility in polar solvents compared to nonpolar benzyl/methyl substituents.

准备方法

Alkylation of Piperidine Precursors

The most widely documented method involves the alkylation of 3,5-dimethylpiperidin-4-ol with benzyl chloride under basic conditions. A representative protocol from industrial settings includes:

  • Starting Materials : 3,5-Dimethylpiperidin-4-ol (1.0 eq), benzyl chloride (1.1 eq), potassium carbonate (2.0 eq).
  • Solvent System : Anhydrous acetone or tetrahydrofuran (THF).
  • Reaction Conditions : Reflux at 60–65°C for 8–12 hours under nitrogen.
  • Workup : Filtration to remove inorganic salts, followed by solvent evaporation and recrystallization from ethanol/water.

Yields typically range from 70–85%, with purity ≥95% confirmed by HPLC.

Reduction of Ketone Intermediates

An alternative route involves the reduction of 1-benzyl-3,5-dimethylpiperidin-4-one. Key reducing agents and their efficacy are compared below:

Table 1: Optimization of Reducing Agents for 1-Benzyl-3,5-dimethylpiperidin-4-one

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
NaBH₄ Ethanol 25 4 68 92
LiAlH₄ THF 0–5 2 89 98
BH₃·THF Dichloromethane 25 6 76 94

Data adapted from large-scale production trials. Lithium aluminum hydride (LiAlH₄) achieves superior yields but requires stringent moisture control, whereas sodium borohydride (NaBH₄) offers operational simplicity at the cost of efficiency.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to enhance reproducibility and safety:

  • Reactor Type : Tubular flow reactor with static mixers.
  • Parameters : Residence time 30–45 minutes, pressure 3–5 bar.
  • Advantages : 20–30% higher throughput compared to batch processes, reduced solvent use.

A patented resolution step using L-tartaric acid in flow systems ensures enantiomeric excess >99% for chiral derivatives.

Crystallization and Purification

Post-reduction, the crude product is purified via:

  • Solvent Pair : Ethyl acetate/n-hexane (1:3 v/v).
  • Crystallization Yield : 82–87% with ≥99.5% chemical purity.
  • Quality Control : FT-IR (νmax 3350 cm⁻¹ for -OH), ¹H NMR (δ 1.25 ppm for CH₃ groups).

Resolution of Stereochemical Complexity

Racemic mixtures of this compound are resolved using chiral auxiliaries:

  • Resolving Agent : (+)-Phencyphos or dibenzoyl-L-tartaric acid.
  • Conditions : Diastereomeric salt formation in isopropanol, yielding >98% enantiomeric excess.
  • Critical Factor : Stoichiometric control of resolving agent (1.05–1.10 eq) to prevent racemization.

Comparative Analysis of Synthetic Routes

Table 2: Economic and Environmental Impact of Methods

Method Cost (USD/kg) E-Factor* PMI**
Alkylation 120 8.2 3.1
Ketone Reduction 145 6.5 2.8
Continuous Flow 98 4.1 1.9

E-Factor: kg waste per kg product; *PMI: Process Mass Intensity.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–N coupling reduces reliance on metal catalysts.
  • Biocatalytic Routes : Immobilized transaminases achieve 92% conversion at 37°C in aqueous buffer (pH 7.5).

Challenges and Solutions

  • Challenge : Epimerization during high-temperature steps.
    Solution : Microwave-assisted synthesis at controlled power (150 W) reduces reaction time to 15 minutes.
  • Challenge : Residual metal contamination from LiAlH₄.
    Solution : Chelating resin treatment (Chelex® 100) reduces metal content to <1 ppm.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-benzyl-3,5-dimethylpiperidin-4-ol, and what reagents are critical for its purification?

  • Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylpiperidin-4-ol with benzyl halides under basic conditions (e.g., K₂CO₃ or NaH). Purification often employs recrystallization from ethanol or chromatography (silica gel, eluting with EtOAc/hexane mixtures). The hydrochloride salt form is stabilized via HCl gas treatment in anhydrous ether . Key reagents include benzyl bromide, sodium hydride, and acetic acid for acid-catalyzed cyclization .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : The chair conformation of the piperidine ring, stabilized by equatorial methyl groups, enhances interactions with hydrophobic enzyme pockets. Stereochemical analysis via X-ray crystallography (using SHELX or ORTEP-III) reveals that the hydroxyl group at position 4 adopts an axial orientation, enabling hydrogen bonding with targets like mTORC1 . Enantiomeric purity is assessed using chiral HPLC or NMR spectroscopy with chiral shift reagents .

Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound derivatives?

  • Methodological Answer : Standard protocols include MTT assays on cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer) over 72 hours. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%) are mandatory. Derivatives showing submicromolar activity (IC₅₀ <1 µM) are prioritized for mechanistic studies .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize the anticancer potency of this compound derivatives?

  • Methodological Answer :

  • Substitution Patterns : Benzamide derivatives at the pyrazole N-position enhance mTORC1 inhibition (e.g., N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, IC₅₀ = 0.5 µM) .
  • Pharmacophore Modeling : DFT calculations (Gaussian 09) identify critical H-bond donors (OH at C4) and hydrophobic moieties (benzyl group).
  • Data Table :
DerivativeSubstituentIC₅₀ (µM)Target
A -H5.2mTORC1
B -CF₃0.7mTORC1
C -OCH₃1.3Autophagy
  • Reference : .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration affecting autophagic flux). Solutions:

  • Standardized Assays : Use identical cell lines (e.g., ARPE-19 for autophagy) under nutrient-starved vs. re-fed conditions .
  • Mechanistic Confirmation : Western blotting for LC3-II accumulation and p62 degradation validates autophagy modulation .
  • Crystallographic Data : Compare ligand-binding modes via protein-ligand co-crystallography (PDB deposition using SHELXL ).

Q. Which crystallographic techniques are critical for analyzing the conformational dynamics of this compound in enzyme complexes?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction (synchrotron radiation) at 100 K.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling (e.g., thiophene ring disorder in 3,5-bis(arylidene) derivatives ).
  • Visualization : ORTEP-3 for Windows generates thermal ellipsoid plots, highlighting puckering coordinates (Cremer-Pople parameters for ring distortion ).

Q. How does this compound disrupt autophagic flux in cancer cells, and what experimental models validate this mechanism?

  • Methodological Answer : The compound inhibits mTORC1 kinase activity, blocking ULK1 phosphorylation and LC3 lipidation. Validation steps:

  • Fluorescence Microscopy : GFP-LC3 puncta formation in starved HCT116 cells.
  • Lysosomal Inhibition : Co-treatment with bafilomycin A1 quantifies LC3-II turnover (immunoblotting) .
  • In Vivo Models : Xenograft studies (NOD/SCID mice) with tumor volume reduction ≥50% at 10 mg/kg (oral dosing) .

Methodological Notes

  • Safety Protocols : Handle hydrochloride salts in fume hoods (risk of H315/H319 irritation). Neutralize waste with 10% NaHCO₃ before disposal .
  • Data Reproducibility : Replicate crystallographic experiments with ≥3 independent crystals. Deposit raw data in CCDC/FIZ Karlsruhe .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。